molecular formula C10H20N2O2 B2695340 Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate CAS No. 2163641-52-7

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

Cat. No.: B2695340
CAS No.: 2163641-52-7
M. Wt: 200.282
InChI Key: URURXRCAPOVXSX-UHFFFAOYSA-N
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Description

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with dimethylaminoethyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interactions of small molecules with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the dimethylaminoethyl and ester groups.

    N-Methylpyrrolidine: A derivative with a single methyl group on the nitrogen atom.

    2-(Dimethylamino)ethylamine: A related compound with a similar dimethylaminoethyl group but lacking the pyrrolidine ring.

Uniqueness

Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate is unique due to its combination of the pyrrolidine ring and the dimethylaminoethyl group, which imparts specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11(2)8-6-9-5-4-7-12(9)10(13)14-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URURXRCAPOVXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCN1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163641-52-7
Record name methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate
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